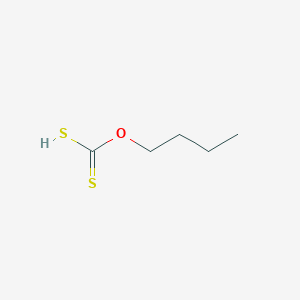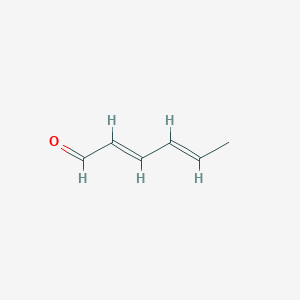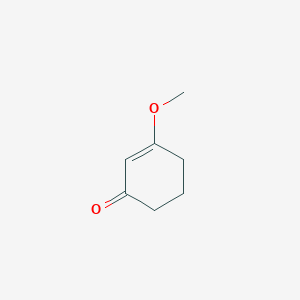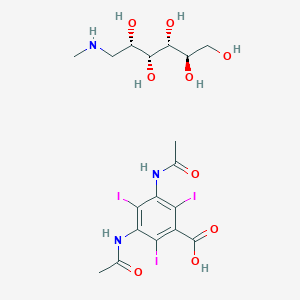
2,3,5,6-Tetrachloropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrachloropyridine 1-oxide is a chlorinated heterocyclic compound with the molecular formula C5HCl4NO. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and an oxygen atom attached to the nitrogen in the pyridine ring. It is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloropyridine 1-oxide can be synthesized through the chlorination of pyridine derivatives. One common method involves the reaction of 2,3,5,6-tetrachloropyridine with an oxidizing agent. For example, 2,3,5,6-tetrachloro-4-methoxypyridine can be oxidized to produce 2,3,5,6-tetrachloro-4-methoxypyridine 1-oxide .
Industrial Production Methods
Industrial production of pyridine, 2,3,5,6-tetrachloro-, 1-oxide typically involves the use of pyridine as a starting material, which is then chlorinated and oxidized under controlled conditions. Companies like Jubilant Ingrevia have developed niche technologies for the production of such compounds, ensuring cost-effectiveness and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrachloropyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the N-oxide group.
Substitution: Nucleophilic substitution reactions are common due to the electron-deficient nature of the pyridine ring, allowing for the replacement of chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives, while oxidation can produce higher oxidation state compounds .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrachloropyridine 1-oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other organic compounds and heterocycles.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals like insecticides and herbicides
Mecanismo De Acción
The mechanism of action of pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves its reactivity due to the electron-deficient nature of the pyridine ring and the presence of multiple chlorine atoms. This makes it highly reactive towards nucleophiles, allowing for various substitution reactions. The N-oxide group also plays a role in its reactivity, influencing the overall electron distribution in the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with one additional chlorine atom.
2,3,5,6-Tetrachloropyridine: The precursor to pyridine, 2,3,5,6-tetrachloro-, 1-oxide.
2,3,5,6-Tetrachloro-4-methoxypyridine: A related compound with a methoxy group instead of the N-oxide group.
Uniqueness
2,3,5,6-Tetrachloropyridine 1-oxide is unique due to the presence of the N-oxide group, which significantly influences its reactivity and chemical behavior. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other chlorinated pyridine derivatives .
Propiedades
Número CAS |
18032-57-0 |
|---|---|
Fórmula molecular |
C5HCl4NO |
Peso molecular |
232.9 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |
Clave InChI |
VKMHSPSIFGYZGC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
SMILES canónico |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Sinónimos |
PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B92072.png)




![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)




![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
